3-(2-Methylthiophen-3-yl)-propionitrile
Description
3-(2-Methylthiophen-3-yl)-propionitrile is a nitrile-containing organic compound featuring a thiophene ring substituted with a methyl group at the 2-position and a propionitrile chain at the 3-position. These compounds are often synthesized for applications in medicinal chemistry, agrochemicals, and materials science due to their reactivity and biological activity .
Properties
Molecular Formula |
C8H9NS |
|---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
3-(2-methylthiophen-3-yl)propanenitrile |
InChI |
InChI=1S/C8H9NS/c1-7-8(3-2-5-9)4-6-10-7/h4,6H,2-3H2,1H3 |
InChI Key |
NJKWNXOBERWPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)CCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 3-(2-Methylthiophen-3-yl)-propionitrile with structurally related propionitrile derivatives, highlighting substituent variations and their implications:
Key Observations :
- Thiophene vs. Phenyl Substituents : Thiophene-containing analogs (e.g., ) exhibit distinct electronic properties compared to phenyl-substituted derivatives, influencing their reactivity in cyclization or nucleophilic addition reactions.
- Electron-Withdrawing Groups : Compounds like 3-(4-CF₃-phenyl)propionitrile () demonstrate enhanced electrophilicity, favoring reactions such as Michael additions.
- Bioactivity : The presence of a propionitrile moiety in thiazolo-oxadiazole hybrids () correlates with anti-inflammatory activity, suggesting its role as a pharmacophore.
Key Observations :
- Solvent Choice : Acetic acid (AcOH) is used for thiophene-containing propionitriles (), while acetonitrile (CH₃CN) is preferred for aryl derivatives ().
- Oxidants : Tert-butyl hydroperoxide (TBHP) facilitates efficient coupling in aromatic propionitriles .
Key Observations :
- Anti-Inflammatory Activity : The propionitrile group in thiazolo-oxadiazole hybrids enhances activity, likely due to its electron-deficient nature interacting with biological targets .
- Toxicity: Amino-substituted propionitriles (e.g., 3-(methylamino)propionitrile) pose inhalation/skin hazards, necessitating careful handling .
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